

# Perfluoro-1-butene: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: Perfluoro-1-butene

Cat. No.: B1605078

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## Introduction

**Perfluoro-1-butene** (PFB), also known as octafluoro-1-butene, is a fluorinated alkene with the molecular formula  $C_4F_8$ .<sup>[1]</sup> As a per- and polyfluoroalkyl substance (PFAS), it serves as a significant monomer in the synthesis of various fluoropolymers and is a subject of interest in atmospheric and environmental chemistry.<sup>[2]</sup> This technical guide provides an in-depth overview of the molecular structure, properties, and a representative synthesis protocol for **Perfluoro-1-butene**, tailored for professionals in research and development.

## Molecular Structure and Formula

**Perfluoro-1-butene** is a four-carbon alkene where all hydrogen atoms have been substituted with fluorine atoms. Its IUPAC name is 1,1,2,3,3,4,4,4-octafluorobut-1-ene.<sup>[1]</sup> The presence of a double bond and extensive fluorination imparts unique chemical and physical properties to the molecule.

Molecular Formula:  $C_4F_8$ <sup>[1]</sup>

Molar Mass: 200.03 g/mol <sup>[1]</sup>

Canonical SMILES: C(=C(F)F)(C(C(F)(F)F)(F)F)F

InChI: InChI=1S/C4F8/c5-1(2(6)7)3(8,9)4(10,11)12

## Visualization of Molecular Structure

Caption: 2D representation of the **Perfluoro-1-butene** molecule.

## Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for **Perfluoro-1-butene**, compiled from various sources.

Property	Value	Unit
Molecular Weight	200.03	g/mol
Melting Point	-132.5 (estimate)	°C
Boiling Point	4.85	°C
Density	1.5231 (rough estimate)	g/cm <sup>3</sup>
Refractive Index	1.2492 (estimate)	

## Experimental Protocols

### Representative Synthesis of Perfluoro-1-butene

While multiple synthetic routes to perfluorinated alkenes exist, a common industrial method involves the vapor-phase fluorination of a chlorinated precursor. The following is a representative protocol based on patent literature for a similar process, which can be adapted for the synthesis of **Perfluoro-1-butene**.[\[3\]](#)

Reaction: Gas-phase fluorine-chlorine exchange reaction.

Starting Material: 2,3-dichloro-1,1,1,2,3,4,4,4-octafluorobutane

Reagent: Anhydrous Hydrogen Fluoride (HF)

Catalyst: A mixed metal oxide catalyst, typically comprising chromium, with a cocatalyst such as zinc, manganese, or copper on a support like activated carbon or aluminum oxide.[\[3\]](#)

Apparatus:

- High-temperature tube reactor (e.g., made of Monel or other corrosion-resistant alloy)
- Temperature and pressure controllers
- Gas flow meters
- Scrubber system for unreacted HF and HCl
- Cold trap for product collection

Procedure:

- The catalyst is packed into the tube reactor and activated by heating under a flow of nitrogen, followed by a flow of anhydrous HF to fluorinate the catalyst surface.
- The reactor is heated to the reaction temperature, typically in the range of 200-400 °C.
- A gaseous mixture of the chlorinated precursor and anhydrous HF is fed into the reactor. The molar ratio of HF to the organic substrate is typically in excess to favor the chlorine-fluorine exchange.
- The gaseous effluent from the reactor, containing the desired **Perfluoro-1-butene**, unreacted starting materials, HCl, and excess HF, is passed through a scrubber (e.g., aqueous KOH or NaOH) to remove acidic gases.
- The product stream is then passed through a cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen) to condense the organic components.
- The collected crude product can be purified by fractional distillation to isolate **Perfluoro-1-butene**.

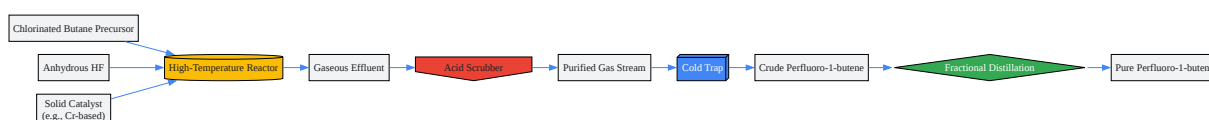
Characterization: The final product should be characterized to confirm its identity and purity.

Standard analytical techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.

- $^{19}\text{F}$  Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the fluorine environments in the molecule.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational modes of the C=C and C-F bonds.

## Logical Relationship of Synthesis



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Caption: Generalized workflow for the synthesis of **Perfluoro-1-butene**.

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## References

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